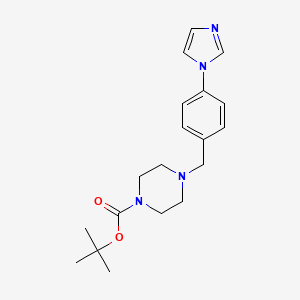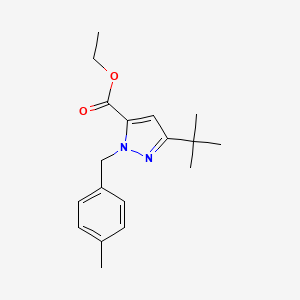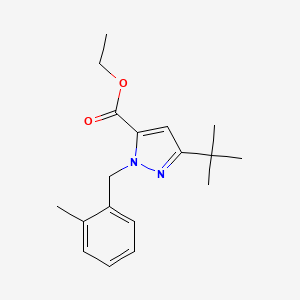
4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% (4-IBP-TBE) is a synthetic compound used in various scientific research applications. It is a heterocyclic compound that contains an imidazole ring and a piperazine ring, both of which are fused together with a carboxylic acid and a t-butyl ester. 4-IBP-TBE is a colorless solid and is soluble in ethanol, chloroform, and ethyl acetate. It is used in various scientific research applications, such as biochemical and physiological research, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is used in various scientific research applications, such as biochemical and physiological research, drug development, and laboratory experiments. It has been used in studies to investigate the effects of compounds on enzymes, receptors, and other biological targets. It has also been used to study the effects of drugs on the body, as well as the effects of environmental factors on the body. Additionally, 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been used in laboratory experiments to study the structure and activity of proteins, as well as the effects of various compounds on proteins.
Mecanismo De Acción
4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% acts as an agonist for the serotonin 5-HT2A receptor, which is a G-protein coupled receptor. When 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% binds to the 5-HT2A receptor, it activates the receptor and triggers a cascade of events that lead to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of the 5-HT2A receptor can lead to a variety of physiological and psychological effects, including increased alertness, improved mood, and increased energy levels.
Biochemical and Physiological Effects
4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can lead to increased alertness, improved mood, and increased energy levels. Additionally, 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been shown to have antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% in laboratory experiments is that it is a relatively safe compound to work with. It is non-toxic and non-irritating to the skin, eyes, and respiratory system. Additionally, 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is relatively stable in aqueous solutions and can be stored at room temperature for extended periods of time without significant degradation.
The main limitation of using 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% in laboratory experiments is that it is not very soluble in water. This can make it difficult to dissolve in aqueous solutions and can limit its use in some experiments. Additionally, 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is relatively expensive, which can limit its use in some research applications.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%. These include further investigation into the effects of 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% on the body, such as its effects on mood and behavior, as well as its effects on the immune system and other physiological processes. Additionally, further research could be conducted into the development of new drugs and therapies that utilize 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% as an active ingredient. Finally, further research could be conducted into the synthesis of 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% and other related compounds, such as derivatives and analogues, in order to develop new and improved synthetic methods.
Métodos De Síntesis
The synthesis of 4-(4-Imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% involves a multi-step process. The first step is the reaction of 4-imidazole with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-(4-imidazol-1-yl-benzyl) chloride. The second step is the reaction of 4-(4-imidazol-1-yl-benzyl) chloride with piperazine-1-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-(4-imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid. The third step is the reaction of 4-(4-imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid with t-butyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-(4-imidazol-1-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester.
Propiedades
IUPAC Name |
tert-butyl 4-[(4-imidazol-1-ylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)22-12-10-21(11-13-22)14-16-4-6-17(7-5-16)23-9-8-20-15-23/h4-9,15H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYXTEAXIUXXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)






